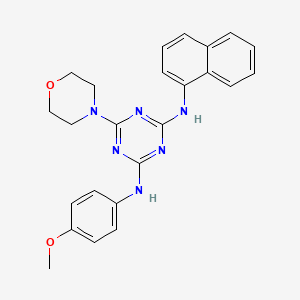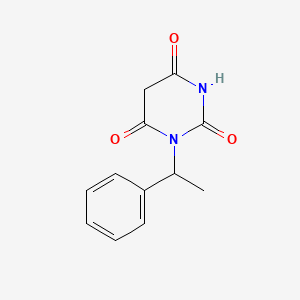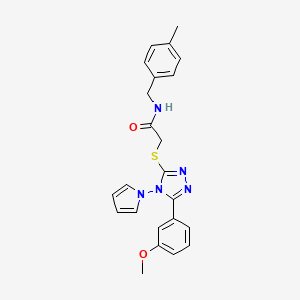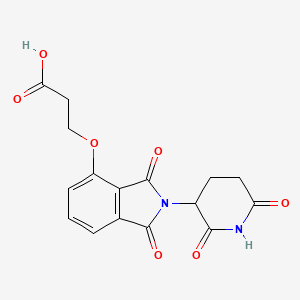
1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is not fully understood; however, it is believed to exert its biological effects by modulating various signaling pathways. For instance, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to inhibit the activity of the NF-κB pathway, which is known to play a crucial role in inflammation and cancer progression. Moreover, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and apoptosis.
Biochemical and physiological effects:
1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to exhibit a wide range of biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Furthermore, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to modulate the activity of various immune cells, including T cells and macrophages, by regulating cytokine production.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is its potent biological activity, which makes it an ideal candidate for drug development. Moreover, the synthesis of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is relatively straightforward and can be carried out on a large scale. However, one of the limitations of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the research on 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 and its downstream signaling pathways. Moreover, more preclinical studies are needed to evaluate the safety and efficacy of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 in animal models of disease. Additionally, the development of novel formulations of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the identification of new analogs of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 with enhanced biological activity could lead to the discovery of more potent and selective compounds for drug development.
Conclusion:
In conclusion, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is a small molecule with promising biological activities that has attracted significant attention in the scientific community. The synthesis of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 is relatively straightforward, and it has been shown to exhibit potent anti-inflammatory and anti-tumor activities. Although there are some limitations associated with the compound, its potential therapeutic applications make it an exciting area of research for future drug development.
Synthesis Methods
The synthesis of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 involves the reaction of 1-phenyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been extensively studied for its potential therapeutic applications in various fields such as oncology, immunology, and virology. Several studies have demonstrated the anti-tumor activity of 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 against different types of cancer cells, including breast, lung, and colon cancer. Additionally, 1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea 1 has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-6-14(7-9-16)11-21-19(25)22-12-15-10-18(24)23(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBHRCWNGQBIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907585.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)


![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)


![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)